molecular formula C14H19NO2 B2442603 N-(4-acetylphenyl)-2-ethylbutanamide CAS No. 425686-03-9

N-(4-acetylphenyl)-2-ethylbutanamide

Cat. No.: B2442603
CAS No.: 425686-03-9
M. Wt: 233.311
InChI Key: AXBJBZRINDBYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-ethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-ethylbutanamide can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylamine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is often purified using large-scale chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-ethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of 4-acetylbenzoic acid.

    Reduction: Formation of N-(4-aminophenyl)-2-ethylbutanamide.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-(4-acetylphenyl)-2-ethylbutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-ethylbutanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential analgesic effects could be due to its interaction with pain receptors, inhibiting the transmission of pain signals.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide

Uniqueness

N-(4-acetylphenyl)-2-ethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylbutanamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in various fields.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-11(5-2)14(17)15-13-8-6-12(7-9-13)10(3)16/h6-9,11H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBJBZRINDBYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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